N-(3-iodophenyl)-4-nitrobenzenesulfonamide
Description
N-(3-iodophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features an iodine atom attached to the phenyl ring and a nitro group attached to the benzenesulfonamide moiety
Properties
IUPAC Name |
N-(3-iodophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXGHKUVUZOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as thiolates or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonamide moiety can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
N-Iodosuccinimide (NIS): Used for iodination reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the nitro group.
Concentrated Nitric Acid and Sulfuric Acid: Used for nitration reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed by nucleophilic substitution of the iodine atom.
Scientific Research Applications
N-(3-iodophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Radiopharmaceuticals: The iodine atom can be radio-labeled for use in diagnostic imaging and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)-4-nitrobenzenesulfonamide
- N-(4-iodophenyl)-4-nitrobenzenesulfonamide
- N-(3-iodophenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-(3-iodophenyl)-4-nitrobenzenesulfonamide is unique due to the specific positioning of the iodine and nitro groups, which influence its reactivity and biological activity. The presence of the iodine atom enhances its potential for radio-labeling, making it valuable in radiopharmaceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
